Cas no 340809-52-1 (6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine)
6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 6-(TRIFLUOROMETHYL)-1H-PYRAZOLO[4,3-C]PYRIDINE
- 6-(Trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine
- 6-Trifluoromethyl-1H-pyrazolo[4,3-c]pyridine
- AB74069
- 6-(Trifluoromethyl)pyrazolo[4,3-c]pyridine
- 1h-pyrazolo[4,3-c]pyridine,6-(trifluoromethyl)-
- 340809-52-1
- 1872431-71-4
- AKOS026669209
- AS-54465
- XQCNVZDKFUHJIM-UHFFFAOYSA-N
- MFCD18250994
- SCHEMBL17504815
- 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine
-
- MDL: MFCD18250994
- Inchi: 1S/C7H4F3N3/c8-7(9,10)6-1-5-4(2-11-6)3-12-13-5/h1-3H,(H,12,13)
- InChI Key: XQCNVZDKFUHJIM-UHFFFAOYSA-N
- SMILES: FC(C1=CC2=C(C=NN2)C=N1)(F)F
Computed Properties
- Exact Mass: 187.03573163 g/mol
- Monoisotopic Mass: 187.03573163 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 41.6
- Molecular Weight: 187.12
6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029181909-5g |
6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |
340809-52-1 | 95% | 5g |
$3350.00 | 2023-09-02 | |
| Alichem | A029181909-10g |
6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |
340809-52-1 | 95% | 10g |
$4924.50 | 2023-09-02 | |
| Alichem | A029181909-25g |
6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |
340809-52-1 | 95% | 25g |
$6767.00 | 2023-09-02 | |
| Chemenu | CM269313-1g |
6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |
340809-52-1 | 95% | 1g |
$795 | 2021-08-18 | |
| Chemenu | CM269313-5g |
6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |
340809-52-1 | 95% | 5g |
$2216 | 2021-08-18 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | YT0166-1g |
6-(TRIFLUOROMETHYL)-1H-PYRAZOLO[4,3-C]PYRIDINE |
340809-52-1 | 95% | 1g |
$955 | 2023-09-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0648-1g |
6-Trifluoromethyl-1H-pyrazolo[4,3-c]pyridine |
340809-52-1 | 97% | 1g |
11702.99CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0648-5g |
6-Trifluoromethyl-1H-pyrazolo[4,3-c]pyridine |
340809-52-1 | 97% | 5g |
41384.47CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0648-500mg |
6-Trifluoromethyl-1H-pyrazolo[4,3-c]pyridine |
340809-52-1 | 97% | 500mg |
6275.51CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0648-100mg |
6-Trifluoromethyl-1H-pyrazolo[4,3-c]pyridine |
340809-52-1 | 97% | 100mg |
3561.78CNY | 2021-05-08 |
6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine Suppliers
6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine Related Literature
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine
Introduction to 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine (CAS No. 340809-52-1)
6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine, identified by its CAS number 340809-52-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyrazolopyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group in its structure imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The trifluoromethyl group is a key structural feature that enhances the lipophilicity and metabolic stability of the compound, thereby improving its pharmacokinetic profile. This modification is particularly important in drug design, as it can influence binding affinity, solubility, and resistance to enzymatic degradation. In recent years, pyrazolopyridine derivatives have been extensively studied for their potential in treating various diseases, including cancer, inflammation, and infectious disorders.
One of the most compelling aspects of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine is its versatility as a pharmacophore. The combination of the pyrazole and pyridine rings creates a rigid framework that can interact with biological targets in multiple ways. This structural motif has been exploited in the design of inhibitors targeting enzymes such as kinases and cyclases, which play crucial roles in cellular signaling pathways. The trifluoromethyl group further enhances these interactions by increasing the binding affinity through dipole-dipole interactions and hydrophobic effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine with high precision. These studies have revealed that the compound can effectively dock into active sites of target proteins, leading to potent inhibition of disease-causing enzymes. For instance, research has shown that derivatives of this compound exhibit inhibitory activity against tyrosine kinases, which are overexpressed in many cancer cell lines. This finding has opened up new avenues for the development of targeted cancer therapies.
The synthesis of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazines and α-haloketones or α-bromoaldehydes, followed by functional group transformations such as halogenation and trifluoromethylation. The use of advanced catalytic systems has significantly improved the efficiency of these synthetic processes, making it feasible to produce large quantities of the compound for further studies.
In vitro and in vivo studies have demonstrated the promising biological activity of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine. These studies have highlighted its potential as an anti-inflammatory agent by inhibiting key pro-inflammatory cytokines and enzymes. Additionally, preclinical trials have shown that this compound exhibits antitumor properties by disrupting signaling pathways involved in cell proliferation and survival. The ability to modulate these pathways makes it an attractive candidate for further development into a therapeutic drug.
The role of trifluoromethyl-containing compounds in drug discovery cannot be overstated. The introduction of fluorine atoms into organic molecules often leads to enhanced pharmacological properties, including improved bioavailability and reduced metabolic clearance. This phenomenon has been observed with numerous drugs on the market today, where trifluoromethyl groups play a critical role in their efficacy and safety profiles. 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine is no exception and represents a prime example of how structural modifications can lead to novel therapeutic agents.
As research continues to uncover new biological targets and mechanisms underlying various diseases, compounds like 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine will remain at the forefront of drug discovery efforts. The combination of its unique structural features with its demonstrated biological activity makes it a promising candidate for further exploration. Future studies may focus on optimizing its pharmacokinetic properties and evaluating its safety profile in clinical trials. With ongoing advancements in synthetic chemistry and biotechnology, it is anticipated that this compound will contribute significantly to the development of new treatments for human diseases.
340809-52-1 (6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine) Related Products
- 340809-54-3(3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine)
- 1190309-89-7(4-(trifluoromethyl)-1h-pyrrolo[3,2-c]pyridine)
- 1256792-31-0(4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine)
- 1872431-71-4(6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine)
- 230305-81-4(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine)
- 503173-01-1(Pyrazolo[1,5-a]pyridine, 7-methyl-2-(trifluoromethyl)- (9CI))
- 1256836-65-3(5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine)
- 1256793-68-6(5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine)
- 1190315-48-0(6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine)
- 1357946-60-1(6-methyl-1h-pyrazolo[3,4-d]pyridine)